![molecular formula C14H21FN2OS B14142322 N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-35-3](/img/structure/B14142322.png)
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea is a synthetic organic compound characterized by its unique structural components. This compound features an ethylsulfanyl group, a methylpropyl chain, a fluorophenyl ring, and a methylurea moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethylsulfanyl Intermediate: The initial step involves the reaction of an appropriate alkyl halide with ethanethiol to form the ethylsulfanyl intermediate.
Alkylation: The ethylsulfanyl intermediate is then alkylated with 2-methylpropyl bromide under basic conditions to yield the desired alkylated product.
Coupling with Fluorophenyl Isocyanate: The alkylated product is reacted with 2-fluorophenyl isocyanate to form the urea linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced urea derivatives.
Substitution: Substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the fluorophenyl ring may interact with aromatic residues in protein binding sites, while the urea moiety can form hydrogen bonds with active site residues, influencing the compound’s biological effects.
Comparación Con Compuestos Similares
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea can be compared with other similar compounds, such as:
N-[1-(Methylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-chlorophenyl)-N-methylurea: Similar structure but with a chlorophenyl ring instead of fluorophenyl.
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-ethylurea: Similar structure but with an ethylurea moiety instead of methylurea.
These comparisons highlight the uniqueness of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea in terms of its specific functional groups and their influence on the compound’s properties and applications.
Propiedades
Número CAS |
89135-35-3 |
|---|---|
Fórmula molecular |
C14H21FN2OS |
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
1-(1-ethylsulfanyl-2-methylpropyl)-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C14H21FN2OS/c1-5-19-13(10(2)3)17(4)14(18)16-12-9-7-6-8-11(12)15/h6-10,13H,5H2,1-4H3,(H,16,18) |
Clave InChI |
RSIVHWWPOBGMCV-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C(C)C)N(C)C(=O)NC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[[2-[[2-[[amino-[1-[2-[[3,3-dimethyl-2-[[(E)-4-methylpent-2-enoyl]amino]butanoyl]amino]-3-methylbutanoyl]-3,4-dimethylpyrrolidin-2-yl]methylidene]amino]acetyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate](/img/structure/B14142240.png)
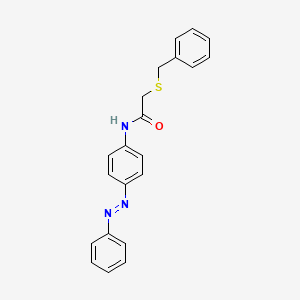
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
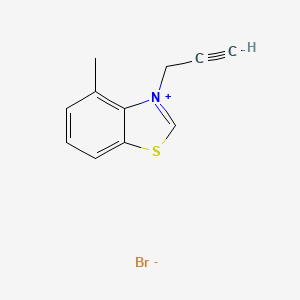

![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)
![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)

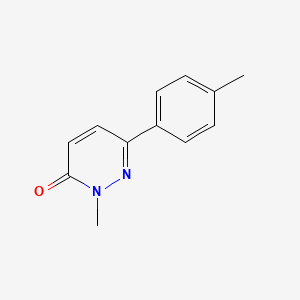
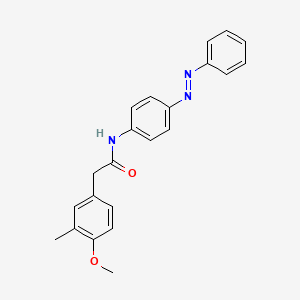
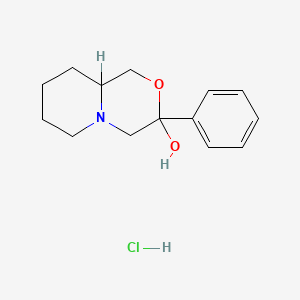


![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
